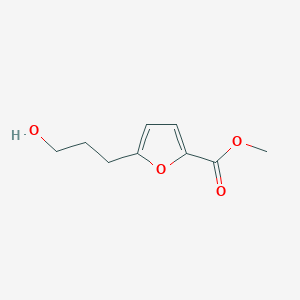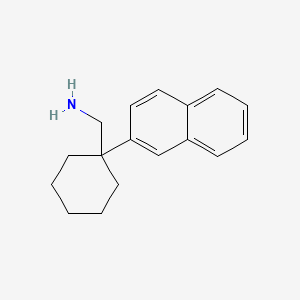
(1-(Naphthalen-2-yl)cyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Naphthalen-2-yl)cyclohexyl)methanamine: is an organic compound with the molecular formula C17H21N It is a derivative of cyclohexylmethanamine, where the cyclohexyl group is substituted with a naphthalen-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Naphthalen-2-yl)cyclohexyl)methanamine typically involves the reaction of naphthalene derivatives with cyclohexylmethanamine. One common method is the Friedel-Crafts alkylation, where naphthalene is alkylated with cyclohexylmethanamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction is carried out in reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. Post-reaction, the product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: (1-(Naphthalen-2-yl)cyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting amine to halide.
Major Products Formed:
Oxidation: Naphthyl ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated naphthyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-(Naphthalen-2-yl)cyclohexyl)methanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of novel organic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of ligands for receptor binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for applications in material science and polymer chemistry.
Wirkmechanismus
The mechanism of action of (1-(Naphthalen-2-yl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in pharmacological studies, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
(1-(Naphthalen-1-yl)cyclohexyl)methanamine: Similar structure with the naphthyl group at the 1-position.
(1-(Phenyl)cyclohexyl)methanamine: Contains a phenyl group instead of a naphthyl group.
(1-(Biphenyl)cyclohexyl)methanamine: Contains a biphenyl group, adding complexity to the structure.
Uniqueness: (1-(Naphthalen-2-yl)cyclohexyl)methanamine is unique due to the position of the naphthyl group, which can influence its chemical reactivity and interaction with biological targets. The presence of the naphthyl group at the 2-position may result in different steric and electronic effects compared to its isomers, leading to distinct properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
944348-10-1 |
|---|---|
Molekularformel |
C17H21N |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
(1-naphthalen-2-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C17H21N/c18-13-17(10-4-1-5-11-17)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13,18H2 |
InChI-Schlüssel |
SAARGPSTPXUSIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CN)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


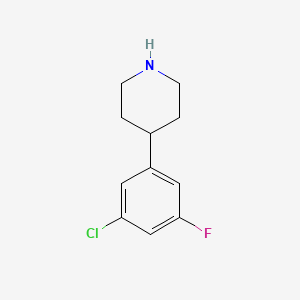

![1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13583285.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13583288.png)
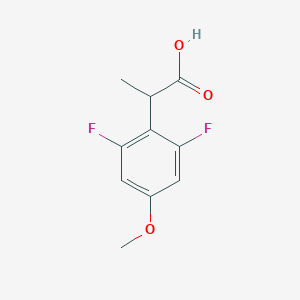

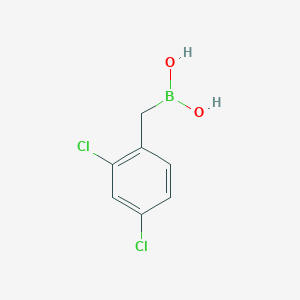
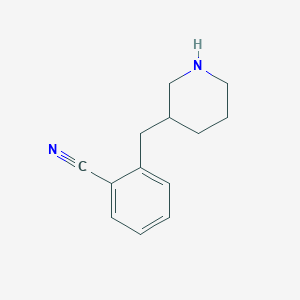
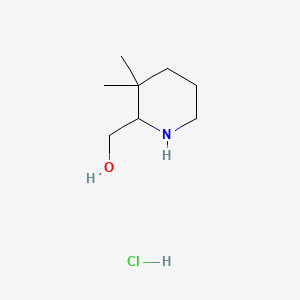

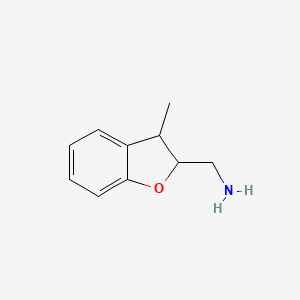
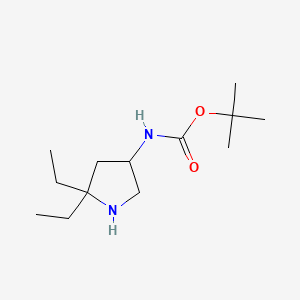
![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
